A Technical Guide to 3-(Methylamino)benzamide Hydrochloride: A Novel Benzamide Derivative
A Technical Guide to 3-(Methylamino)benzamide Hydrochloride: A Novel Benzamide Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-(Methylamino)benzamide hydrochloride (CAS 2361676-45-9) is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis based on the well-characterized structural analog, 3-Aminobenzamide, and established principles of medicinal chemistry and pharmacology. The information herein is intended to serve as an expert-guided framework for research and development.
Executive Summary
Benzamide derivatives represent a cornerstone in modern pharmacology, with applications ranging from antiemetics to antipsychotics and, more recently, as targeted anticancer agents.[1] This technical guide delves into the chemical properties, potential synthesis, and hypothesized biological activities of the novel compound 3-(Methylamino)benzamide hydrochloride. By drawing extensive parallels with its parent analog, 3-Aminobenzamide (3-AB), a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), we provide a foundational understanding for researchers exploring this new chemical entity.[2][3][4] This document outlines its probable mechanism of action, suggests robust experimental protocols for its characterization, and discusses its potential in drug discovery, particularly in oncology and ischemia/reperfusion injury.
Physicochemical Properties and Structural Analysis
The introduction of a methyl group to the 3-amino position of the benzamide core is expected to subtly alter its physicochemical properties. These changes can have significant implications for solubility, membrane permeability, and target engagement.
Predicted Properties
The properties of the hydrochloride salt form are designed to enhance aqueous solubility, a common strategy for improving the bioavailability of small molecules.[5]
| Property | Value (Predicted/Inferred) | Rationale & Impact |
| CAS Number | 2361676-45-9 | Unique identifier for the hydrochloride salt. |
| Molecular Formula | C₈H₁₁ClN₂O | Based on the structure of the hydrochloride salt. |
| Molecular Weight | 186.64 g/mol | Calculated from the molecular formula. |
| Structure | 3-(Methylamino)benzamide Hydrochloride | The core is a benzamide with an N-methylated amino group at the meta position. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar small molecule hydrochloride salts.[3] |
| Solubility | Soluble in water and DMSO | The hydrochloride salt form increases polarity. DMSO is a common solvent for in vitro assays.[6] |
| logP (Predicted) | ~0.8 - 1.2 | The N-methylation slightly increases lipophilicity compared to 3-Aminobenzamide (logP ~ -0.33).[3][7] This may enhance cell permeability.[5] |
Proposed Synthesis and Characterization
While a specific synthetic route for 3-(Methylamino)benzamide hydrochloride is not published, a logical and efficient pathway can be proposed based on standard organic chemistry reactions.[1][8][9]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 3-nitrobenzoic acid.
Caption: Proposed multi-step synthesis of the target compound.
Expert Rationale: This synthetic route is robust and utilizes common, high-yielding reactions. Reductive amination in Step 3 is a controlled method for methylation that avoids over-alkylation, a common side reaction with other methylating agents. The final salt formation is a standard procedure to improve handling and solubility.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H and ¹³C NMR: To confirm the molecular structure, including the successful N-methylation and the overall substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base and confirm its elemental composition via high-resolution mass spectrometry (HRMS).[10][11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity level of >98% is typically required for biological assays.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups like N-H, C=O (amide), and C-N bonds.[8]
Hypothesized Mechanism of Action: PARP Inhibition
The primary structural analog, 3-Aminobenzamide, is a well-established competitive inhibitor of Poly(ADP-ribose) polymerase (PARP).[3][4][7] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[4]
The PARP-DNA Repair Pathway
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.
Mechanistic Insight: 3-Aminobenzamide competitively binds to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) chains necessary to recruit DNA repair machinery.[4] It is highly probable that 3-(Methylamino)benzamide hydrochloride acts via the same mechanism. The N-methyl group may influence binding affinity and selectivity for different PARP isoforms. In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, resulting in cell death—a concept known as synthetic lethality.[4]
Potential Applications in Research and Drug Development
Based on its presumed mechanism as a PARP inhibitor, 3-(Methylamino)benzamide hydrochloride is a promising candidate for investigation in several therapeutic areas.
-
Oncology: As a standalone therapy for cancers with DNA repair deficiencies or as a chemosensitizer to enhance the efficacy of DNA-damaging agents (e.g., temozolomide) or radiation.[4]
-
Ischemia-Reperfusion Injury: PARP overactivation contributes to cellular injury following events like stroke or myocardial infarction.[12][13][14] Inhibition of PARP can preserve cellular energy (ATP) and reduce tissue damage.[3][12]
-
Inflammatory Diseases: PARP plays a role in regulating inflammatory responses, making its inhibitors potential therapeutic agents for various inflammatory conditions.[7]
Recommended Experimental Protocols
To validate the hypothesized activity and characterize the compound, a tiered experimental approach is recommended. The combination of in silico, in vitro, and cell-based assays provides a comprehensive evaluation framework.[15]
In Vitro PARP Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit PARP enzyme activity.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 3-(Methylamino)benzamide hydrochloride against PARP1.
Methodology:
-
Reagents: Recombinant human PARP1 enzyme, activated DNA (containing strand breaks), NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate (e.g., TMB).
-
Plate Preparation: Add assay buffer, activated DNA, and PARP1 enzyme to a 96-well plate.
-
Compound Addition: Add serial dilutions of 3-(Methylamino)benzamide hydrochloride (e.g., from 1 nM to 100 µM) and a vehicle control (DMSO). Use 3-Aminobenzamide as a positive control inhibitor.
-
Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction. Transfer the mixture to a streptavidin-coated plate to capture the biotinylated PAR chains.
-
Signal Generation: Add streptavidin-HRP, followed by the TMB substrate. Measure absorbance at 450 nm.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Self-Validation: The inclusion of a known inhibitor (3-Aminobenzamide) validates the assay's performance. A clear dose-response curve is essential for confirming specific inhibition.[5]
Cell-Based DNA Damage Assay (Comet Assay)
This assay assesses the compound's ability to prevent the repair of DNA damage in living cells.
Objective: To determine if 3-(Methylamino)benzamide hydrochloride potentiates DNA damage induced by an alkylating agent.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of 3-(Methylamino)benzamide hydrochloride for 1-2 hours.
-
Induce Damage: Add a DNA-damaging agent (e.g., 100 µM H₂O₂ or methyl methanesulfonate) for a short period (e.g., 20 minutes on ice).
-
Repair Phase: Wash out the damaging agent and incubate the cells in fresh media (still containing the inhibitor) for a defined repair period (e.g., 60 minutes).
-
Comet Assay: Harvest the cells, embed them in low-melting-point agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions.
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."
-
Quantification: Measure the tail moment (a product of tail length and the fraction of DNA in the tail) using image analysis software.
Causality and Interpretation: An increase in the comet tail moment in cells treated with the damaging agent plus the inhibitor, compared to the damaging agent alone, indicates that the compound is effectively inhibiting DNA repair.
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
